4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol is a synthetic organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of a tert-butylamino group and methoxy groups, which contribute to its unique chemical properties. This compound is often explored in medicinal chemistry due to its potential biological activities.
4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol can be classified under several categories:
The synthesis of 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol typically involves multi-step organic reactions. While specific methods were not detailed in the search results, common approaches include:
Technical details about reaction conditions (e.g., temperature, solvents) and yields would typically be found in specialized literature or experimental protocols.
The molecular structure of 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol consists of a phenolic core with various substituents:
4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol can participate in various chemical reactions typical of phenolic compounds, including:
Technical details regarding specific reaction conditions (e.g., catalysts, solvents) would be necessary for precise applications.
The mechanism of action for compounds like 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol typically involves interactions at a molecular level with biological targets. Potential mechanisms include:
Data supporting these mechanisms would typically come from pharmacological studies or biochemical assays.
Relevant data on these properties would typically be found in chemical databases or experimental literature.
4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol has potential applications in various scientific fields:
Further exploration into its biological activity and potential applications would require detailed experimental investigations and clinical studies.
Process-related impurities in β2-agonist drugs arise primarily from alkylation or oxidation steps during synthesis. For albuterol/levalbuterol, the core structure—comprising a tert-butylaminoethyl chain linked to a substituted phenol ring—is susceptible to O-methylation, N-dealkylation, or chiral inversion. These alterations generate impurities with potential pharmacological consequences:
Table 1: Origins and Impacts of Key Impurities in β2-Agonist Synthesis | Impurity Formation Pathway | Chemical Change | Functional Consequence |
---|---|---|---|
O-Methylation | Phenolic OH → OCH3 | Loss of receptor affinity | |
N-Dealkylation | Cleavage of tert-butyl group | Reduced selectivity | |
Oxidation | Hydroquinone → quinone | Color changes, reduced potency |
Degradation byproducts of albuterol and levalbuterol are classified by structural modifications to the parent molecule’s three regions: the ethylamine sidechain, phenol ring, and para-hydroxymethyl substituent. 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol (C15H25NO3, MW 267.36) exemplifies dual methylation, where both the C1 alcohol and the benzylic alcohol are converted to methyl ethers [1] [5] [10]. Its structural analogs include:
Table 2: Molecular Comparison of Albuterol and Its Key Methylated Impurities | Compound | Molecular Formula | Molecular Weight | Substituent at C1 | Substituent at Benzyl Position |
---|---|---|---|---|---|
Levalbuterol (R-albuterol) | C13H21NO3 | 239.32 | OH | CH2OH | |
Salbutamol Impurity A (monomethyl) | C14H23NO3 | 253.34 | OCH3 | CH2OH | |
4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol (dimethyl) | C15H25NO3 | 267.36 | OCH3 | CH2OCH3 |
Chiral integrity is critical: while levalbuterol [(R)-isomer] delivers therapeutic effects, its (S)-isomer and methylated derivatives lack bronchodilatory activity and may hinder drug stability [4] [8].
Pharmacopeial standards (USP, EP, BP) designate 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol as Salbutamol Impurity A or Levalbuterol Related Compound H, mandating strict limits (typically ≤0.15%) in final drug products [5] [10]. Its control is enforced via:
Table 3: Pharmacopeial Designations and Analytical Controls for Key Impurities | Pharmacopeia | Designation | Acceptance Criterion | Primary Analytical Method |
---|---|---|---|---|
European (EP) | Salbutamol Impurity A | ≤0.15% | HPLC-UV/DAD | |
USP | Levalbuterol Related Compound H | ≤0.15% | LC-MS | |
BP | Salbutamol EP Impurity A | ≤0.15% | HPLC with chiral separation |
Regulatory filings (ANDAs) must include impurity fate maps demonstrating control throughout synthesis, purification, and storage. The dimethyl ether impurity’s low solubility relative to albuterol sulfate polymorphs further necessitates crystallization monitoring [4] [7] [10].
Table 4: Nomenclature of 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(methoxymethyl)phenol | Systematic Name | Synonym | Registry Number | Source |
---|---|---|---|---|
4-[2-(tert-Butylamino)-1-methoxyethyl]-2-(methoxymethyl)phenol | Albuterol dimethyl ether | 870076-73-6 | [1] | |
4-[(1RS)-2-(tert-Butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol | Salbutamol EP Impurity A (monomethyl variant) | 870076-72-5 | [5] | |
5-[(1RS)-2-[(1,1-Dimethylethyl)amino]-1-methoxyethyl]-2-hydroxyphenyl]methanol | Levalbuterol Related Compound H | Not specified | [10] | |
(±)-2-tert-Butylamino-1-(4-hydroxy-3-hydroxymethyl) phenyl ethanol | Albuterol (parent) | 18559-94-9 | [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0